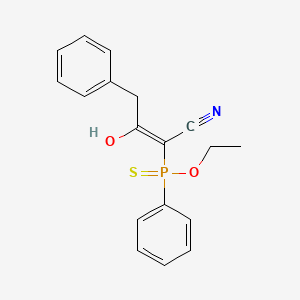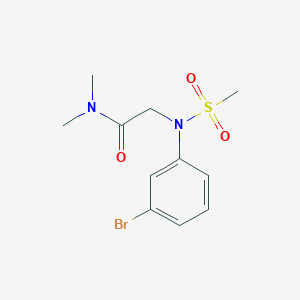
O-ethyl (1-cyano-2-hydroxy-3-phenyl-1-propen-1-yl)phenylphosphinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl (1-cyano-2-hydroxy-3-phenyl-1-propen-1-yl)phenylphosphinothioate, commonly known as EPPT, is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. EPPT is a member of the organophosphate family of compounds, which are widely used as insecticides, herbicides, and fungicides. However, EPPT has been found to have unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
EPPT inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and the physiological effects described above.
Biochemical and Physiological Effects:
EPPT has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the stimulation of the nervous system, and the induction of oxidative stress. These effects have been studied in various animal models and in vitro systems.
Avantages Et Limitations Des Expériences En Laboratoire
EPPT has several advantages as a research tool, including its potency, specificity, and stability. However, it also has several limitations, including its toxicity and potential for off-target effects. Careful consideration must be given to the use of EPPT in laboratory experiments, and appropriate safety measures must be taken to minimize the risk of exposure.
Orientations Futures
EPPT has a range of potential applications in scientific research, including the study of acetylcholinesterase inhibition, the development of novel insecticides and pesticides, and the investigation of oxidative stress and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of EPPT, and to develop safer and more effective analogues of this compound.
Méthodes De Synthèse
EPPT can be synthesized using a variety of methods, including the reaction of O-ethyl phenylphosphonic dichloride with 3-phenylacrylonitrile in the presence of a base. The resulting product can then be treated with thionyl chloride to yield EPPT. Other methods of synthesis include the reaction of O-ethyl phenylphosphonic acid with 3-phenylacrylonitrile in the presence of a catalyst.
Applications De Recherche Scientifique
EPPT has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. EPPT has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
Propriétés
IUPAC Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO2PS/c1-2-21-22(23,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERMQAQHUMJRC-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)
![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)





